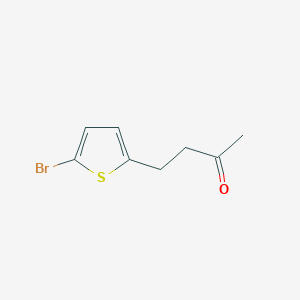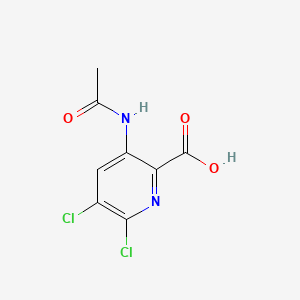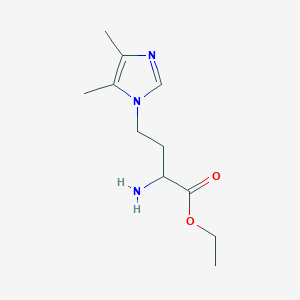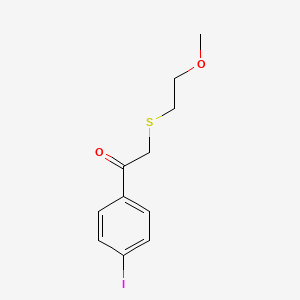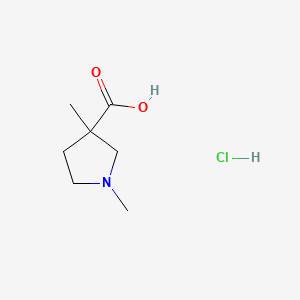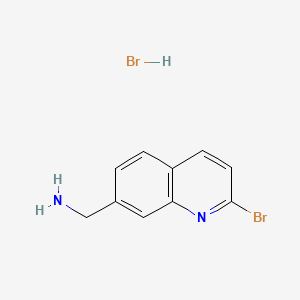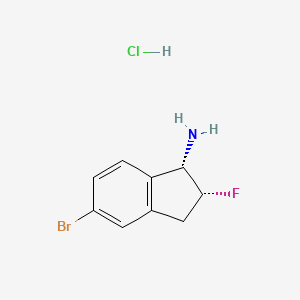![molecular formula C13H8BrNS B15302923 4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
4-[(3-Bromophenyl)sulfanyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Bromophenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C13H8BrNS. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]benzonitrile typically involves the reaction of 3-bromothiophenol with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiols.
Applications De Recherche Scientifique
4-[(3-Bromophenyl)sulfanyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-[(3-Bromophenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfanyl]benzonitrile: Similar structure but with the bromine atom in a different position.
4-[(3-Chlorophenyl)sulfanyl]benzonitrile: Chlorine atom instead of bromine.
4-[(3-Methylphenyl)sulfanyl]benzonitrile: Methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the nature and position of the substituents.
Propriétés
Formule moléculaire |
C13H8BrNS |
|---|---|
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
4-(3-bromophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H8BrNS/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H |
Clé InChI |
CHQJRHLVHDIDOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



